Isorhapontigenin

Description

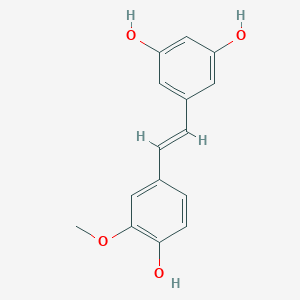

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNBEZJTNCXHY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045304 | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32507-66-7 | |

| Record name | Isorhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32507-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032507667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isorhapontigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ49V3K5HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacokinetic and Metabolomic Research on Isorhapontigenin

Systemic Bioavailability Investigations

Systemic bioavailability refers to the fraction of an administered dose of isorhapontigenin that reaches the systemic circulation unchanged. Pre-clinical studies have indicated that this compound exhibits favorable pharmacokinetic profiles, including superior oral bioavailability compared to resveratrol (B1683913) nih.govnih.govnih.govresearchgate.net. In Sprague-Dawley rats, after oral administration, this compound was rapidly absorbed and demonstrated a prolonged presence in the systemic circulation nih.govnih.gov. Dose escalation studies in rats have shown that increasing the oral dose of this compound resulted in proportionally higher dose-normalized maximal plasma concentrations (Cmax/Dose) and plasma exposures (AUC/Dose), as well as increased oral bioavailability (F) nih.govnih.gov. One study reported that the Cmax/Dose, AUC/Dose, and F of this compound were approximately two to three times greater than those of resveratrol nih.govnih.gov. Repeated daily oral dosing of this compound for one week did not significantly alter its major oral pharmacokinetic parameters in rats nih.govnih.gov. Another study in mice also indicated quick absorption of this compound after oral administration, with plasma levels rapidly reaching Cmax tandfonline.com.

Absorption and Distribution Studies

Studies on the absorption and distribution of this compound have provided insights into its behavior after administration. Following oral administration in rats, this compound was rapidly absorbed, with maximal plasma concentrations achieved relatively quickly nih.govnih.gov. The rapid absorption observed even with a suspension formulation suggests that aqueous solubility may not be a primary limiting factor for its oral uptake nih.gov. Upon intravenous injection in rats, this compound showed a fairly rapid clearance and a short mean residence time nih.gov. Studies in mice also suggested quick absorption from the gastrointestinal tract tandfonline.com. The apparent volume of distribution values in mice indicated a wide distribution of this compound within the body tandfonline.com.

Metabolomic Profiling and Endogenous Metabolite Modulation

Metabolomic investigations have been conducted to understand the impact of this compound administration on the profile of endogenous metabolites in biological systems, particularly in plasma nih.govfrontiersin.orgnih.gov. These studies employ techniques like GC-MS/MS to analyze a wide range of small molecule metabolites nih.govfrontiersin.org. Metabolomic profiling can reveal how this compound influences various metabolic pathways.

Studies in Sprague-Dawley rats administered this compound for a period have shown significant alterations in plasma metabolite concentrations nih.govfrontiersin.org. Metabolic pathway analysis has indicated that this compound intervention can influence pathways related to sugar metabolism, fatty acid biosynthesis, amino acid metabolism, primary bile acid biosynthesis, linoleic acid metabolism, arachidonic acid metabolism, and pyrimidine (B1678525) metabolism frontiersin.org.

Impact on Plasma Metabolite Concentrations

One-week administration of this compound has been shown to significantly modulate the concentrations of several metabolites in rat plasma nih.govfrontiersin.org. These changes provide clues about the biological effects and mechanisms of action of this compound.

Alterations in Lipid Metabolism Markers

This compound administration has been associated with changes in plasma markers related to lipid metabolism. Studies have reported a significant reduction in plasma concentrations of cholesterol and arachidonic acid following this compound intervention nih.govfrontiersin.org. The decrease in plasma cholesterol levels suggests a potential medicinal role for this compound in conditions like hypercholesterolemia frontiersin.org. The downregulation of arachidonic acid in plasma may correlate with anti-inflammatory effects attributed to this compound frontiersin.org. Additionally, a decrease in glycerol (B35011) 2-phosphate and linoleic acid has also been observed, suggesting a potential impact on hyperlipidemia frontiersin.org.

Here is a table summarizing some observed changes in plasma lipid metabolism markers:

| Metabolite | Change in Plasma Concentration (after this compound intervention) |

| Arachidonic acid | Reduced nih.govfrontiersin.org |

| Cholesterol | Reduced nih.govfrontiersin.org |

| Glycerol 2-phosphate | Downregulated frontiersin.org |

| Linoleic acid | Downregulated frontiersin.org |

| Eicosapentaenoic acid | Downregulated frontiersin.org |

Modulation of Amino Acid and Derivative Levels

This compound has also been shown to affect the levels of certain amino acids and their derivatives in plasma. A notable finding is the increase in plasma tryptamine (B22526) levels after this compound intervention nih.govfrontiersin.org. This elevation may suggest potential neuropsychopharmacological activities frontiersin.org. Conversely, decreases in the plasma levels of some di-amino acids and N-acetyl amino acids, such as glycyl-glycine, N-acetyl-glycine, N-acetyl-glutamine, and N-acetyl-ornithine, have been observed frontiersin.org.

Here is a table summarizing some observed changes in plasma amino acids and derivatives:

| Metabolite | Change in Plasma Concentration (after this compound intervention) |

| Tryptamine | Increased nih.govfrontiersin.org |

| Glycyl-glycine | Decreased frontiersin.org |

| N-acetyl-glycine | Decreased frontiersin.org |

| N-acetyl-glutamine | Decreased frontiersin.org |

| N-acetyl-ornithine | Decreased frontiersin.org |

| Cadaverine (B124047) | Reduced nih.govfrontiersin.org |

| Allantoin | Reduced nih.govfrontiersin.org |

The reduction in plasma cadaverine levels has also been correlated with the anti-inflammatory effects of this compound frontiersin.org. A decrease in allantoin, a marker for oxidative stress, suggests that this compound may help ameliorate oxidative stress in vivo frontiersin.org.

Effects on Carbohydrate Metabolites

Regarding carbohydrate metabolism, this compound intervention has been reported to significantly reduce plasma concentrations of fructose (B13574) nih.govfrontiersin.org. Metabolic pathway analysis indicated that sugar metabolism, including starch and sucrose (B13894) metabolism and amino sugar and nucleotide sugar metabolism, was influenced by this compound frontiersin.org.

Here is a table summarizing the observed change in a plasma carbohydrate metabolite:

| Metabolite | Change in Plasma Concentration (after this compound intervention) |

| Fructose | Reduced nih.govfrontiersin.org |

These metabolomic findings collectively suggest that this compound can induce a broad range of metabolic changes, supporting its potential health-promoting effects nih.govfrontiersin.org.

Tissue-Specific Metabolomic Alterations

Metabolomic analyses in specific tissues, such as the liver, heart, and brain, have further elucidated the metabolic impact of ISO. mdpi.comnih.gov A non-targeted metabolomic study in Sprague-Dawley rats administered ISO daily for two weeks (100 µmol/kg) examined metabolic changes in these organs. mdpi.comnih.gov

Hepatic Metabolic Pathway Modulation

In hepatic tissue, ISO treatment was found to modulate several important metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP), tricarboxylic acid (TCA) cycle, glycolysis, and glutathione (B108866) production. mdpi.com Research suggests that ISO may protect against acetaminophen-induced liver injury by promoting fatty acid oxidation. nih.gov Studies have shown that ISO treatment can reduce triglyceride accumulation, increase ATP levels and direct fatty acid oxidation activity, and enhance the expression of proteins involved in fatty acid oxidation, such as PPAR-α, PGC-1α, and CPT-1A, in the liver. nih.gov The protective effects of ISO against acetaminophen-induced liver injury were diminished by a CPT-1A inhibitor, indicating the importance of fatty acid oxidation in this mechanism. nih.gov

Cardiac Metabolic Pathway Modulation

Metabolomic analysis of cardiac tissue following ISO administration revealed a global decrease in the levels of identified metabolites, with the exception of metabolites related to the PPP, which showed increased levels in the ISO group. mdpi.com ISO may exert cardioprotective effects by suppressing oxidative stress and modulating tryptophan metabolism, as evidenced by increased anthranilic acid and decreased pyridoxal (B1214274) levels in the heart after ISO treatment. mdpi.com Along with pterostilbene (B91288), ISO may display cardioprotective benefits by reducing fatty acid metabolism and upregulating the PPP in the heart. mdpi.com ISO has also been shown to attenuate cardiac hypertrophy. nih.gov

Cerebral Metabolic Pathway Modulation

While the search results indicate that brain metabolomics were examined in the study mentioned in mdpi.com and nih.gov, specific details regarding the modulation of cerebral metabolic pathways by this compound were not explicitly detailed in the provided snippets for this section. The study generally suggests potential neuroprotective activities of ISO based on metabolomic analyses mdpi.comnih.gov, but the specific pathways altered in the brain tissue were not elaborated upon in the context provided.

Comparative Pharmacokinetic and Metabolomic Analyses with Related Stilbenoids

Comparative studies have highlighted the differences in pharmacokinetic and metabolomic profiles between this compound and related stilbenoids, particularly resveratrol. As mentioned earlier, ISO has demonstrated superior oral bioavailability and longer systemic residence compared to resveratrol. frontiersin.orgnih.govmdpi.comnih.govreading.ac.ukresearchgate.net This difference in pharmacokinetic behavior is significant for the potential therapeutic application of ISO.

While sharing structural similarities with resveratrol, oxyresveratrol (B150227), and pterostilbene, ISO exhibits distinct biological activities and metabolic effects. mdpi.comnih.gov For instance, hepatic metabolic pathway analysis showed that while resveratrol altered glycolysis, oxyresveratrol affected the PPP and the biosynthesis of glutathione and spermidine, pterostilbene influenced fatty acid metabolism, and ISO regulated the PPP, TCA cycle, glycolysis, and glutathione production in hepatic tissue. mdpi.com

In cardiac tissue, although resveratrol and pterostilbene also showed effects on fatty acid metabolism, ISO, along with pterostilbene, specifically upregulated the PPP. mdpi.com These differences in tissue-specific metabolic modulation underscore that despite their structural resemblance, these stilbenoids can exert distinct effects on cellular metabolism. mdpi.comnih.gov

The favorable pharmacokinetic properties of ISO compared to resveratrol suggest it may be a more promising candidate for drug development and clinical studies. mdpi.com

Here is a summary of comparative pharmacokinetic parameters between this compound and Resveratrol:

| Parameter | This compound (ISO) | Resveratrol (RES) | Comparison (ISO vs. RES) | Source |

| Absorption | Rapid | Rapid | Similar | frontiersin.orgmdpi.com |

| Systemic Residence | Long | Short | Longer | frontiersin.orgnih.gov |

| Cmax/Dose | Higher | Lower | Approximately 2-3 folds greater | frontiersin.orgnih.govmdpi.com |

| AUC/Dose | Higher | Lower | Approximately 2-3 folds greater | frontiersin.orgnih.govmdpi.com |

| Oral Bioavailability (F) | Higher | Lower | Approximately 2-3 folds greater | frontiersin.orgnih.govmdpi.comreading.ac.ukresearchgate.net |

Here is a summary of hepatic metabolic pathway modulation by this compound and related stilbenoids:

| Stilbenoid | Hepatic Metabolic Pathways Modulated | Source |

| This compound | Pentose Phosphate Pathway (PPP), TCA cycle, Glycolysis, Glutathione production | mdpi.com |

| Resveratrol | Glycolysis | mdpi.com |

| Oxyresveratrol | Pentose Phosphate Pathway (PPP), Glutathione biosynthesis, Spermidine biosynthesis | mdpi.com |

| Pterostilbene | Fatty acid metabolism | mdpi.com |

Biological Activities and Pharmacological Effects of Isorhapontigenin

Anticancer Research

Research into Isorhapontigenin has revealed a spectrum of anticancer activities, primarily focusing on its effects in breast and bladder cancer models. The compound demonstrates the ability to induce cancer cell death, halt cell cycle progression, inhibit proliferation, and modulate oxidative stress, marking it as a significant phytochemical in cancer therapy research. nih.govnih.gov

Breast Cancer Models

In the context of breast cancer, this compound has been studied using various cell lines, including MCF7, T47D, and MDA-MB-231. nih.govnih.gov The findings indicate a multi-faceted approach through which this compound exerts its anticancer effects.

This compound has been shown to effectively induce cell death in breast cancer cells. nih.gov Studies indicate that its pro-apoptotic activity may be mediated in a caspase-dependent manner. This is evidenced by a significant increase in the expression of apoptosis-related proteins, including cleaved PARP, cytoplasmic Cytochrome-C, and cleaved caspases-3 and -9 in treated MCF7 cells. nih.gov Furthermore, in T47D cells, treatment with this compound led to a significant increase in lactate dehydrogenase (LDH) levels, suggesting its role in inducing cellular toxicity and death. nih.gov

A key mechanism of this compound's anticancer activity is its ability to arrest the cell cycle, thereby inhibiting the growth of cancer cells. Research has demonstrated that this compound treatment leads to both G0/G1 and G2/M phase arrest in MCF7 breast cancer cells. nih.gov This cell cycle arrest is linked to the regulation of the MAPK/PI3K signaling pathway. nih.govnih.gov The inhibition of this pathway is crucial as it is often responsible for the proliferation of tumor cells. nih.gov

This compound significantly inhibits the proliferation of breast cancer cells. nih.gov This effect was observed in both MCF7 and T47D cell lines. nih.gov The mechanism behind this inhibition is linked to the downregulation of ERK and AKT signaling pathways. Specifically, this compound treatment was found to inhibit the phosphorylation of p38, pERK, and pAKT. The inhibition of pERK and pAKT activation is directly associated with the suppression of cell proliferation. nih.gov

This compound modulates the oxidative environment within breast cancer cells by significantly upregulating the production of Reactive Oxygen Species (ROS). nih.gov In studies using MCF7 cells, ROS production was notably higher in the early stages of treatment, suggesting that this compound-mediated ROS upregulation is an early event. This increase in ROS generates substantial oxidative stress and cellular damage, which can lead to cell death and necrosis. nih.gov

Table 1: Effects of this compound in Breast Cancer Models

| Cell Line(s) | Effect | Molecular Mechanism / Pathway |

|---|---|---|

| MCF7, T47D | Induction of Cell Death | Caspase-dependent apoptosis; Increased LDH release |

| MCF7 | Cell Cycle Arrest | G0/G1 and G2/M phase arrest |

| MCF7, T47D | Inhibition of Proliferation | Downregulation of ERK/AKT phosphorylation |

| MCF7 | Modulation of Oxidative Stress | Upregulation of Reactive Oxygen Species (ROS) |

Bladder Cancer Models

This compound has demonstrated a strong inhibitory effect on the initiation and progression of bladder cancer, as studied in cell lines such as T24, UMUC3, RT112, and RT4. nih.govnih.govaacrjournals.org Its anticancer activities in these models are characterized by the inhibition of cancer cell survival, migration, and invasion. nih.gov

A primary mechanism of action is the induction of cell cycle arrest at the G0/G1 phase. nih.govnih.govnih.govresearchgate.net This effect is attributed to the significant downregulation of the key cell cycle regulatory protein, Cyclin D1. nih.govnih.gov Studies have shown that ectopic expression of Cyclin D1 can reverse the G0/G1 growth arrest induced by this compound, confirming Cyclin D1 as a critical target. nih.gov Furthermore, this compound's activity in bladder cancer is associated with the suppression of the PI3K/AKT/mTOR pathway and the upregulation of tumor suppressors like FOXO1. nih.govnih.gov The compound has also been found to inhibit invasive bladder cancer formation by targeting the STAT1/FOXO1 axis. aacrjournals.org

Table 2: Effects of this compound in Bladder Cancer Models

| Cell Line(s) | Effect | Molecular Mechanism / Pathway |

|---|---|---|

| T24, UMUC3, RT112, RT4 | Inhibition of Proliferation, Invasion, and Migration | Downregulation of Cyclin D1 |

| T24, UMUC3, RT4 | Cell Cycle Arrest | Induction of G0/G1 phase arrest |

| T24 | Metabolic Reprogramming | Inhibition of HIF1α signaling and glycolysis |

| UMUC3, T24T | Inhibition of Invasion | Targeting of STAT1/FOXO1 axis |

Suppression of Cell Migration

This compound has demonstrated a notable ability to suppress the migration of cancer cells across various cancer types. In non-small-cell lung cancer (NSCLC), treatment with this compound has been shown to inhibit cell migration. nih.govnih.gov Studies on human lung cancer cell lines, including A549, H23, and H1299, revealed that this compound treatment effectively suppressed their migratory capabilities. aacrjournals.org This effect is partly attributed to the upregulation of Maternally Expressed Gene 3 (MEG3), a long non-coding RNA that acts as a tumor suppressor. aacrjournals.org this compound treatment elevates MEG3 levels, which in turn negatively regulates key proteins involved in cell migration, such as Slug and SOX2. aacrjournals.org

Furthermore, in bladder cancer cells, this compound's inhibitory effect on migration is dependent on Sestrin 2 and Beclin 1. aacrjournals.org Knockdown of either of these proteins diminishes this compound's ability to inhibit migration, suggesting a crucial role for autophagy in this process. aacrjournals.org this compound treatment in wildtype bladder cancer cells led to a decrease in N-cadherin and vimentin, both important markers of epithelial-mesenchymal transition (EMT), a process critical for cell migration. aacrjournals.org

The table below summarizes the key molecular targets of this compound in the suppression of cell migration.

| Cancer Type | Key Molecular Targets/Pathways | Observed Effect |

| Non-Small-Cell Lung Cancer | Upregulation of MEG3, Downregulation of Slug and SOX2 | Suppression of cell migration aacrjournals.org |

| Bladder Cancer | Dependent on Sestrin 2 and Beclin 1, Downregulation of N-cadherin and vimentin | Inhibition of cell migration aacrjournals.org |

Inhibition of Cell Invasion

In addition to suppressing migration, this compound also exhibits potent inhibitory effects on cancer cell invasion. Research on NSCLC cells has shown that this compound treatment effectively inhibits invasion. nih.govnih.gov This is achieved through the downregulation of Neural precursor cell expressed developmentally downregulated 9 (NEDD9), a scaffolding protein that plays a crucial role in tumorigenesis and metastasis. nih.gov By decreasing NEDD9 protein levels, this compound leads to the upregulation of E-Cadherin, which in turn suppresses the invasive capabilities of lung cancer cells. nih.govmdpi.com

In the context of bladder cancer, this compound's anti-invasive properties are linked to the upregulation of the forkhead box class O 1 (FOXO1) transcription factor. nih.gov This upregulation of FOXO1 by this compound leads to the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme critical for the degradation of the extracellular matrix, a key step in cell invasion. mdpi.com Studies have shown that forced expression of FOXO1 suppresses invasion in high-grade bladder cancer cells, while its knockdown promotes invasion. nih.gov

The following table outlines the molecular mechanisms behind this compound's inhibition of cell invasion.

| Cancer Type | Key Molecular Targets/Pathways | Observed Effect |

| Non-Small-Cell Lung Cancer | Downregulation of NEDD9, Upregulation of E-Cadherin | Inhibition of cell invasion nih.govmdpi.com |

| Bladder Cancer | Upregulation of FOXO1, Downregulation of MMP-2 | Suppression of cell invasion nih.govmdpi.com |

Lung Cancer Models

This compound has been extensively studied in the context of lung cancer, demonstrating a multi-faceted approach to combating this disease.

Inhibition of Malignant Cell Growth

Studies have consistently shown that this compound inhibits the growth of human lung cancer cells. nih.govnih.gov This inhibitory effect is, at least in part, mediated by its ability to target NEDD9. nih.gov Overexpression of NEDD9 has been found to increase anchorage-independent growth of lung cancer cells, and the inhibitory effect of this compound on this growth is reduced when NEDD9 is overexpressed. nih.gov

Furthermore, in lung cancer cells transformed by Cr(VI), a human carcinogen, this compound treatment has been shown to suppress cell proliferation. researchgate.netnih.gov This is accompanied by a decrease in the levels of Ki67, a biomarker for cell proliferation, and cyclin D1, a key regulator of the cell cycle. researchgate.netnih.gov

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties in the context of lung cancer. nih.govnih.gov Treatment with this compound reduces angiogenesis, and this effect is linked to the downregulation of NEDD9, which positively regulates this process. nih.gov

Moreover, this compound reduces the protein levels of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that is critical for angiogenesis. nih.govmdpi.com By decreasing NEDD9, this compound leads to the downregulation of HIF-1α, thereby inhibiting the formation of new blood vessels that supply the tumor. nih.govmdpi.com

Suppression of Malignant Cell Invasion and Migration

As detailed in previous sections, this compound effectively suppresses the invasion and migration of malignant lung cancer cells. nih.govnih.gov The downregulation of NEDD9 by this compound plays a central role in this process. nih.gov This leads to a decrease in the activation of β-Catenin, a protein implicated in cell adhesion and gene transcription, which contributes to the suppression of invasion and migration. nih.gov Overexpression of NEDD9 has been shown to markedly reduce the inhibitory effect of this compound on both invasion and migration of lung cancer cells. nih.gov

Additionally, in Cr(VI)-transformed lung cells, this compound treatment decreased Slug and increased E-Cadherin levels, further contributing to the suppression of invasion and migration. nih.gov

Broader Antitumor Potentials

Beyond its effects on lung and bladder cancer, this compound exhibits a broad range of anticancer effects through various mechanisms. nih.gov In breast cancer cell lines (MCF7, T47D, and MDA-MB-231), this compound has been observed to induce cell death, cell cycle arrest, and inhibit cell proliferation. nih.gov

The antitumor activity of this compound is also attributed to its influence on various signaling pathways. It has been shown to regulate pathways such as MAPK/PI3K and STAT1, and inhibit molecules like MMP-2 and Cyclin D1 in different cancer cell lines, leading to the inhibition of cell proliferation and promotion of apoptosis. researchgate.net In prostate cancer, this compound has been reported to induce cell apoptosis and prevent cell proliferation by inhibiting EGFR-related pathways. scienceasia.org Furthermore, in patient-derived glioblastoma spheres, this compound downregulates cyclin D1 and SOX2. mdpi.com

The diverse mechanisms of action of this compound across different cancer types are summarized in the table below.

| Cancer Type | Mechanism of Action | Observed Effect |

| Breast Cancer | Induction of oxidative stress | Induces cell death and cell cycle arrest, inhibits cell proliferation nih.gov |

| Various Cancers | Regulation of MAPK/PI3K, STAT1 signaling pathways; Inhibition of MMP-2, Cyclin D1 | Inhibition of cell proliferation, promotion of apoptosis researchgate.net |

| Prostate Cancer | Inhibition of EGFR-related pathways | Induction of cell apoptosis, prevention of cell proliferation scienceasia.org |

| Glioblastoma | Downregulation of cyclin D1 and SOX2 | - mdpi.com |

Anti-inflammatory Research

This compound, a naturally derived dietary polyphenol, has demonstrated significant anti-inflammatory properties in various research models. copdnewstoday.com This stilbenoid compound, an analogue of resveratrol (B1683913), has been investigated for its potential to modulate inflammatory pathways, particularly in the context of respiratory conditions. semanticscholar.orgnih.gov

Airway epithelial cells are crucial in the inflammatory response of respiratory diseases, as they are among the first to encounter inhaled irritants. nih.gov When activated by inflammatory stimuli, these cells release a variety of inflammatory mediators. researchgate.net Research has utilized primary human airway epithelial cells from both healthy individuals and patients with Chronic Obstructive Pulmonary Disease (COPD), as well as A549 epithelial cells, to model these inflammatory processes. nih.govnih.gov In these models, cells are often stimulated with interleukin-1β (IL-1β) to induce an inflammatory response, sometimes in the presence of cigarette smoke extract to mimic the conditions seen in COPD. researchgate.netnih.gov Studies have shown that this compound can effectively suppress inflammation in these airway epithelial cell models. nih.govnih.gov Its anti-inflammatory activity in these models has been found to be superior to that of resveratrol, a well-known polyphenol. nih.gov

A key aspect of this compound's anti-inflammatory effect is its ability to inhibit the release of various inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has been shown to reduce the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). semanticscholar.org The inhibition of COX-2 is significant as it leads to a decrease in prostaglandin E2 (PGE2) production, a key mediator of inflammation. semanticscholar.org

In studies involving rheumatoid arthritis fibroblast-like synoviocytes (RA FLS), this compound treatment inhibited the expression of matrix metalloproteinase-3 (MMP-3) induced by tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, in airway epithelial cells stimulated with IL-1β, this compound concentration-dependently inhibited the release of the chemokine CXCL8 (also known as IL-8). nih.govnih.gov This effect is critical as CXCL8 is a potent chemoattractant for neutrophils, which play a central role in the inflammation associated with conditions like COPD. nih.gov

| Mediator | Cell Model | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| iNOS | RAW 264.7 Macrophages | LPS | Reduced Production | semanticscholar.org |

| COX-2 | RAW 264.7 Macrophages | LPS | Reduced Production | semanticscholar.org |

| PGE2 | RAW 264.7 Macrophages | LPS | Inhibited Expression | semanticscholar.org |

| MMP-3 | RA FLS | TNF-α | Inhibited Expression | nih.gov |

| CXCL8 (IL-8) | Airway Epithelial Cells | IL-1β | Inhibited Release | nih.govnih.gov |

This compound significantly inhibits the expression of key pro-inflammatory cytokines. semanticscholar.org In studies using LPS-stimulated RAW 264.7 macrophage cells, this compound markedly suppressed the production of TNF-α and interleukin-6 (IL-6). semanticscholar.org Similarly, in TNF-α-stimulated RA FLS, this compound inhibited the expression of IL-6 and IL-8. nih.gov

The inhibitory effect on IL-6 and CXCL8/IL-8 release has been a consistent finding in airway epithelial cells derived from both healthy subjects and COPD patients. nih.gov Research has demonstrated that this compound inhibits the release of these cytokines in a concentration-dependent manner, with IC50 values (the concentration required to inhibit the response by 50%) that are at least two-fold lower than those of resveratrol, indicating greater potency. nih.govnih.gov This modulation of cytokine expression is linked to the suppression of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). semanticscholar.org

| Cytokine | Cell Model | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| TNF-α | RAW 264.7 Macrophages | LPS | Significantly Inhibited | semanticscholar.org |

| IL-6 | RAW 264.7 Macrophages | LPS | Significantly Inhibited | semanticscholar.org |

| IL-6 | RA FLS | TNF-α | Inhibited Expression | nih.gov |

| IL-6 | Airway Epithelial Cells | IL-1β | Inhibited Release | nih.govnih.gov |

| IL-8 | RA FLS | TNF-α | Inhibited Expression | nih.gov |

COPD is characterized by a corticosteroid-resistant airway inflammation. nih.govnih.gov this compound has emerged as a promising compound for managing COPD-related inflammation due to its distinct mechanism of action. copdnewstoday.com It has been shown to suppress inflammation in airway epithelial cells from COPD patients. researchgate.netnih.gov A significant finding is that this compound operates through a biological pathway different from corticosteroids. copdnewstoday.com It effectively suppresses the PI3K/Akt pathway, which is known to be relatively insensitive to the effects of corticosteroids like dexamethasone (B1670325). nih.govnih.gov This suggests that this compound could be a valuable anti-inflammatory agent for COPD, a condition where current anti-inflammatory treatments have limited efficacy. copdnewstoday.comnih.gov The compound's ability to inhibit the release of inflammatory mediators like IL-6 and CXCL8 from COPD patient-derived cells further supports its therapeutic potential for this disease. nih.govnih.gov

Antioxidant Research

This compound is a stilbene (B7821643) derivative with a chemical structure similar to resveratrol, a compound known for its potent antioxidant effects. jst.go.jp Research has confirmed that this compound also possesses significant antioxidative activity, playing a role in mitigating oxidative stress, which is implicated in numerous diseases. semanticscholar.orgjst.go.jp

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. sioc-journal.cn When produced in excess, they cause oxidative stress and damage to cells. sioc-journal.cn this compound has been shown to be an effective scavenger of oxygen free radicals. researchgate.net Studies have demonstrated its ability to decrease ROS levels in LPS-induced macrophages. semanticscholar.org This effect is partly achieved by upregulating the Nrf2/HO-1 pathway, a primary intracellular antioxidant defense system. semanticscholar.orgfrontiersin.org By promoting the nuclear translocation of Nrf2, this compound enhances the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). semanticscholar.org

In vitro experiments have further detailed its protective effects against oxidative damage. This compound was found to inhibit lipid peroxidation in rat liver microsomes, brain mitochondria, and synaptosomes induced by various oxidizing agents. jst.go.jp It also attenuates the proliferation of bovine aortic smooth muscle cells induced by oxidized low-density lipoprotein (oxLDL) by blocking the generation of ROS. researchgate.netnih.gov

Enhancement of Endogenous Antioxidant Systems

This compound (ISO) has been shown to bolster the body's intrinsic antioxidant defenses by modulating key signaling pathways and enhancing the activity of antioxidant enzymes. A significant mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. scienceopen.comnih.gov Nrf2 is a transcription factor that plays a crucial role in regulating the expression of a wide array of antioxidant and cytoprotective genes. youtube.com

Under conditions of oxidative stress, this compound treatment has been observed to promote the nuclear translocation of Nrf2. nih.govresearchgate.net This activation leads to the upregulation of several downstream antioxidant enzymes. For instance, studies have demonstrated that this compound increases the expression and activity of heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and peroxiredoxin 1 (Prx1). scienceopen.comnih.gov Furthermore, it has been found to enhance the levels of glutamate-cysteine ligase (GCL), a key enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov

In addition to the Nrf2 pathway, research indicates that this compound can directly increase the activities of primary antioxidant enzymes. In models of angiotensin II-induced cardiac hypertrophy, pretreatment with this compound led to a significant increase in the activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.gov Similarly, in paraquat-induced acute kidney injury models, this compound treatment increased the levels of antioxidants such as SOD. scienceopen.com By augmenting these endogenous systems, this compound helps to neutralize reactive oxygen species (ROS) and maintain cellular redox homeostasis. nih.govmdpi.com

| Endogenous System Component | Effect of this compound | Observed Outcome |

|---|---|---|

| Nrf2 Pathway | Activation/Upregulation | Increased nuclear translocation of Nrf2, leading to enhanced expression of antioxidant genes. scienceopen.comnih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Increased Expression | Contributes to cellular protection against oxidative stress. scienceopen.comnih.gov |

| Superoxide Dismutase (SOD) | Increased Activity | Enhanced dismutation of superoxide radicals to hydrogen peroxide and oxygen. scienceopen.comnih.gov |

| Glutathione Peroxidase (GPx) | Increased Activity | Improved reduction of hydrogen peroxide and lipid hydroperoxides. nih.gov |

| Glutathione (GSH) | Prevents Decrease | Maintains levels of a key intracellular antioxidant, protecting against depletion induced by oxidative stress. jst.go.jpnih.gov |

Reduction of Oxidative Damage Markers

This compound demonstrates a potent ability to mitigate oxidative damage by reducing the levels of key biomarkers associated with cellular injury. Its antioxidant activity has been confirmed in various in vitro models, including rat liver microsomes, brain mitochondria, and synaptosomes. jst.go.jpnih.gov

A primary indicator of oxidative stress is the level of reactive oxygen species (ROS). mdpi.commedpharmres.comyoutube.com Studies have consistently shown that this compound treatment leads to a significant decrease in intracellular ROS levels. scienceopen.comnih.gov For example, in cardiomyocytes stimulated with angiotensin II, this compound effectively lowered the levels of both ROS and hydrogen peroxide (H₂O₂). nih.gov

Lipid peroxidation, the oxidative degradation of lipids, is another hallmark of oxidative damage. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and is widely used as a marker of this process. nih.gov Research has shown that this compound significantly inhibits the formation of MDA in various tissues and cell types subjected to oxidative insults. scienceopen.comnih.govjst.go.jpnih.gov In one study, the inhibitory effect of this compound on MDA formation was found to be comparable to, and even more potent than, the classic antioxidant vitamin E. jst.go.jpnih.gov

Furthermore, this compound has been shown to protect against oxidative DNA damage. In studies using a CuSO₄-Phen-VitC-H₂O₂ system to induce DNA damage, this compound effectively reduced the associated ultra-weak chemiluminescence, indicating a protective effect on DNA integrity. jst.go.jpnih.gov It has also been reported to lower levels of other oxidative damage markers such as 4-hydroxynonenal (4-HNE) and 8-hydroxydeoxyguanosine. researchgate.net

| Oxidative Damage Marker | Effect of this compound | Context/Model |

|---|---|---|

| Reactive Oxygen Species (ROS) | Decrease | Paraquat-intoxicated renal tubular epithelial cells. scienceopen.com |

| Hydrogen Peroxide (H₂O₂) | Decrease | Angiotensin II-stimulated cardiomyocytes. nih.gov |

| Malondialdehyde (MDA) | Decrease / Inhibition of Formation | Liver microsomes, brain mitochondria, synaptosomes; paraquat-intoxicated cells. scienceopen.comjst.go.jpnih.gov |

| Lipid Peroxidation | Inhibition | Rat liver microsomes. nih.gov |

| DNA Damage | Inhibition | Induced by CuSO₄-Phen-VitC-H₂O₂ system. nih.gov |

| 4-Hydroxynonenal (4-HNE) | Decrease | Brain injury models. researchgate.net |

| 8-hydroxydeoxyguanosine | Decrease | Brain injury models. researchgate.net |

Theoretical Studies on Radical Scavenging Mechanisms

The antioxidant activity of this compound has been investigated through theoretical studies, primarily using density functional theory (DFT), to elucidate the specific mechanisms by which it neutralizes free radicals. plos.orgplos.orgnih.gov These computational analyses have explored four primary reaction mechanisms: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). plos.orgplos.orgnih.gov The studies typically calculate thermodynamic and kinetic parameters to determine the most favorable pathway for scavenging different types of radicals, such as reactive nitrogen species (e.g., •NO, •NO₂) and reactive oxygen species (e.g., •OH, •OOH). plos.orgplos.org

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom (a proton and an electron) from the antioxidant molecule (this compound) to a free radical, thereby neutralizing it. nih.govmdpi.comdntb.gov.ua This is a one-step process. mdpi.com Theoretical studies have identified HAT as a significant pathway for this compound's scavenging activity, particularly against certain radicals. plos.orgplos.org For instance, in the scavenging of the nitrogen dioxide radical (•NO₂), the HAT mechanism was found to be the predominant and most favorable pathway. plos.orgplos.orgresearchgate.net The efficiency of this pathway is related to the bond dissociation energy of the O-H bonds in the this compound structure.

In the Radical Adduct Formation (RAF) pathway, the this compound molecule directly adds to the free radical, forming a stable adduct. plos.orgresearchgate.netmdpi.com This mechanism is particularly relevant for scavenging radicals that are less reactive in abstracting a hydrogen atom. Computational studies have shown that for the nitric oxide radical (•NO), RAF is the main scavenging mechanism for this compound. plos.orgplos.orgresearchgate.net The reaction involves the formation of a new covalent bond between a carbon atom on the this compound molecule and the radical species. plos.orgplos.org

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the this compound molecule to the free radical, forming a radical cation of this compound and an anion of the radical. mdpi.com This is typically followed by proton transfer. However, theoretical calculations for this compound have consistently shown that the SET mechanism is thermodynamically unfavorable. plos.orgresearchgate.net The calculated barrier heights for the SET pathway are extremely high, suggesting that this mechanism is irrelevant and does not significantly contribute to the antioxidant activity of this compound under physiological conditions. researchgate.net

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly important in polar solvents. wisdomlib.orgnih.govresearchgate.net The first step involves the deprotonation of the antioxidant (this compound), forming an anion. In the second step, this anion transfers an electron to the free radical. nih.gov While HAT and RAF have been identified as the primary mechanisms for scavenging specific radicals like •NO₂ and •NO, the SPLET mechanism is considered one of the four main potential pathways and its relevance can be influenced by the solvent and the properties of the radical being scavenged. plos.orgplos.orgnih.govnih.gov

| Mechanism | Description | Relevance for this compound | Primary Target Radical(s) |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) to the radical. | Major pathway for specific radicals. plos.orgplos.org | •NO₂, •OOH, •OH plos.orgplos.org |

| Radical Adduct Formation (RAF) | Direct addition of the antioxidant to the radical, forming a stable adduct. | Main mechanism for specific radicals. plos.orgplos.org | •NO plos.orgplos.org |

| Single Electron Transfer (SET) | Transfer of an electron from the antioxidant to the radical, followed by proton transfer. | Considered irrelevant due to extremely high energy barriers. researchgate.net | N/A |

| Sequential Proton Loss Electron Transfer (SPLET) | A two-step process: proton loss from the antioxidant followed by electron transfer from the resulting anion. | A possible pathway, particularly in polar solvents. plos.orgnih.gov | Dependent on solvent and radical properties. |

Neuroprotective Research

This compound (ISO), a stilbene compound, has demonstrated significant potential in the realm of neuroprotection through various mechanisms of action. Research has focused on its ability to shield neural tissues from damage induced by ischemic events, oxidative stress, and the pathological processes underlying neurodegenerative diseases.

Cerebral Ischemia/Reperfusion Injury Attenuation

This compound has been shown to confer protective effects against brain damage resulting from cerebral ischemia/reperfusion (I/R) injury. In animal models of focal cerebral I/R, treatment with this compound significantly improved neurological outcomes, reduced the volume of cerebral infarction, and lessened the number of necrotic neurons. nih.govnih.gov One of the key mechanisms behind this neuroprotection is the activation of the Protein Kinase Cε/Nrf2/HO-1 signaling pathway. nih.govnih.gov this compound treatment leads to an increase in the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress. nih.govnih.gov The neuroprotective effects of this compound were diminished when Nrf2 or HO-1 were knocked down, confirming their essential role in this process. nih.govnih.gov

Table 1: Effects of this compound on Cerebral Ischemia/Reperfusion Injury

| Experimental Model | Key Findings | Associated Signaling Pathway | Reference |

|---|---|---|---|

| Focal cerebral ischemia-reperfusion (MCAO/R) in rats | Improved neurological scores, reduced infarct volume, decreased necrotic neurons. | PKCε/Nrf2/HO-1 | nih.govnih.gov |

| Oxygen-glucose deprivation/reperfusion (OGD/R) in primary cortical neurons | Increased cell viability, increased Nrf2 and HO-1 expression. | PKCε/Nrf2/HO-1 | nih.gov |

| MCAO/R in rats | Suppressed cerebral infarct volume, improved histopathological changes, increased cerebral blood flow. | PI3K/Akt | acgpubs.org |

Protection Against Oxidative Stress in Neural Tissues

A primary mechanism through which this compound exerts its neuroprotective effects is by combating oxidative stress. Cerebral ischemia and reperfusion lead to a significant increase in the production of reactive oxygen species (ROS) in brain tissue, causing oxidative damage. nih.gov this compound treatment has been found to significantly reduce ROS production and lower the levels of oxidative damage markers such as 4-Hydroxynonenal (4-HNE) and 8-hydroxy-2'-deoxyguanosine (8-OHdG). nih.govnih.gov

This antioxidant activity is closely linked to its ability to activate the Nrf2/HO-1 pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant genes, playing a vital role in cellular defense against oxidative insults. nih.govmdpi.com By enhancing the expression of Nrf2 and its downstream target HO-1, this compound bolsters the brain's intrinsic antioxidant capacity, thereby mitigating oxidative damage to neural tissues. nih.gov

Table 2: this compound's Impact on Oxidative Stress Markers in Neural Tissues

| Oxidative Stress Marker | Effect of this compound | Experimental Context | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Reduced production | Cerebral I/R brain tissue | nih.gov |

| 4-Hydroxynonenal (4-HNE) | Reduced levels | Cerebral I/R brain tissue | nih.gov |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Reduced levels | Cerebral I/R brain tissue | nih.gov |

| Superoxide Dismutase (SOD) | Elevated activity | MCAO/R rat model | acgpubs.org |

| Malondialdehyde (MDA) | Decreased levels | MCAO/R rat model | acgpubs.org |

Amelioration of Cognitive Impairments in Neurodegenerative Models

This compound has shown promise in models of neurodegenerative diseases, particularly Alzheimer's disease (AD). ane.plnih.gov In a rat model where cognitive dysfunction was induced by β-amyloid (Aβ) peptides, a key pathological feature of AD, this compound treatment led to improved cognitive function. ane.plnih.govane.pl The compound was found to alleviate Aβ-induced inflammation and oxidative stress. ane.plnih.gov

The mechanism underlying these benefits involves the activation of the PI3K/AKT/GSK-3β signaling pathway. ane.plnih.gov This pathway is crucial for neuronal survival and function. Furthermore, this compound was observed to inhibit the activation of M1 microglia, which are associated with neuroinflammation, and reduce the release of inflammatory cytokines. ane.plnih.govane.pl By targeting both oxidative stress and neuroinflammation through the PI3K/AKT/GSK-3β pathway, this compound demonstrates potential for mitigating the cognitive deficits associated with neurodegenerative conditions like AD. ane.plnih.gov

Table 3: Effects of this compound in Alzheimer's Disease Models

| Experimental Model | Key Observations | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Aβ1-42-induced cognitive dysfunction in rats | Improved cognitive function, reduced Aβ-induced inflammation and oxidative stress. | Activation of the PI3K/AKT/GSK-3β pathway | ane.plnih.gov |

| Aβ-treated microglia | Inhibited activation of M1 microglia, reduced release of inflammatory cytokines. | PI3K/AKT/GSK-3β pathway modulation | ane.plnih.gov |

Effects on Neuronal Apoptosis

Neuronal apoptosis, or programmed cell death, is a critical factor in the progression of brain injury following events like cerebral ischemia. acgpubs.org Research indicates that this compound can inhibit neuronal cell apoptosis. ane.pl In the context of cerebral ischemia/reperfusion injury, its neuroprotective effects are partly attributed to the regulation of key apoptotic proteins. acgpubs.org Specifically, this compound has been shown to regulate the Bcl-2/Bax ratio and inhibit the activity of Caspase-3, a key executioner enzyme in the apoptotic cascade. acgpubs.org By modulating these apoptotic pathways, this compound helps to preserve neuronal viability in the face of ischemic insults.

Table 4: Modulation of Apoptotic Markers by this compound

| Apoptotic Marker | Effect of this compound | Experimental Context | Reference |

|---|---|---|---|

| Bcl-2/Bax ratio | Regulates (suggesting an anti-apoptotic shift) | MCAO/R rat model | acgpubs.org |

| Caspase-3 | Inhibits | MCAO/R rat model | acgpubs.org |

| TUNEL positive cells | Decreased number | Doxorubicin-induced cardiotoxicity model (in vivo) | nih.gov |

Cardioprotective Research

In addition to its neuroprotective properties, this compound has been investigated for its beneficial effects on the cardiovascular system.

Attenuation of Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart, can become pathological and lead to heart failure. oup.com this compound, an analog of resveratrol, has been found to inhibit the development of cardiac hypertrophy. nih.gov In studies using an aortic-banded rat model, treatment with this compound significantly attenuated the increase in the heart weight to body weight ratio by approximately 25%. nih.gov It also decreased posterior wall thickness and left ventricle diameters while improving fractional shortening. nih.gov

At the cellular level, this compound was shown to decrease the size of cardiac myocytes treated with angiotensin II (Ang II), a potent inducer of hypertrophy. nih.gov The underlying mechanism for this cardioprotective effect is linked to its antioxidant properties. nih.gov this compound blocks oxidative stress and the signaling pathways that are mediated by it, which are known to contribute to the hypertrophic process. nih.gov

Table 5: this compound's Attenuation of Cardiac Hypertrophy Parameters

| Parameter | Effect of this compound | Model | Reference |

|---|---|---|---|

| Heart Weight/Body Weight Ratio | Significantly attenuated (~25% reduction) | Aortic-banded rat model | nih.gov |

| Posterior Wall Thickness | Decreased | Aortic-banded rat model | nih.gov |

| Left Ventricle Diastolic/Systolic Diameters | Decreased | Aortic-banded rat model | nih.gov |

| Fractional Shortening | Increased (~10%) | Aortic-banded rat model | nih.gov |

| Cardiac Myocyte Size | Significantly decreased | Angiotensin II-treated cardiomyocytes | nih.gov |

Myocardial Protection in Ischemic Models

This compound, a stilbene compound, has demonstrated protective effects on the cardiovascular system. nih.gov Research indicates its potential in shielding the heart from ischemic injury. Studies on cerebral ischemia/reperfusion (I/R) injury, which shares pathological mechanisms with myocardial ischemia, have shown that this compound can offer protection, suggesting a potential parallel benefit for the heart. nih.gov The compound's protective effects in cardiovascular diseases are attributed to a range of actions, including anti-oxidation, anti-inflammation, and the regulation of cell signal transduction. nih.gov Furthermore, this compound has been investigated for its ability to protect against cardiotoxicity induced by chemotherapeutic agents like doxorubicin, which is known to cause damage to cardiomyocytes. nih.gov In diabetic models, this compound treatment has been shown to improve cardiac microvascular density and perfusion by mitigating vascular damage and normalizing nitric oxide (NO) production. nih.gov

Modulation of Myocardial Oxidative Stress

A key mechanism underlying the cardioprotective effects of this compound is its ability to modulate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to myocardial injury, including cardiomyopathies and ischemia-reperfusion damage. nih.govmdpi.com this compound has been shown to possess strong antioxidant capabilities. nih.gov

In models of cardiac hypertrophy, a condition often preceding heart failure, this compound treatment was found to decrease levels of ROS and hydrogen peroxide (H2O2). nih.gov It also reduced intracellular malondialdehyde (a marker of lipid peroxidation) while increasing the activities of crucial antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. nih.gov Similarly, in studies of cerebral ischemia-reperfusion injury, this compound's antioxidant function was a key area of investigation. nih.gov Research has also highlighted its capacity to alleviate iron-induced oxidative damage and lipid peroxidation in mitochondria, the primary sites of ROS production in cardiomyocytes. nih.govfrontiersin.org By mitigating oxidative stress, this compound helps to prevent the cascade of cellular damage that leads to cardiac remodeling and dysfunction. nih.govfrontiersin.org

Anti-Platelet Research

This compound has been identified as a potent modulator of platelet function. Platelets are key to hemostasis and thrombosis, and their excessive activation can lead to cardiovascular diseases. nih.gov this compound, an analogue of resveratrol, has been studied for its anti-platelet activities and has shown a distinct and more potent profile than its well-known counterpart in certain contexts. nih.gov

Inhibition of Platelet Activation

Research has demonstrated that this compound selectively and effectively inhibits platelet activation stimulated by adenosine diphosphate (ADP). nih.govreading.ac.uk It was found to inhibit ADP-induced platelet aggregation with a half-maximal inhibitory concentration (IC50) of 1.85 µM. nih.gov In contrast, it showed only marginal inhibition of platelet aggregation induced by other agonists like collagen at higher concentrations. nih.gov This suggests a specific mechanism of action, likely interfering with the P2Y12 receptor, a key purinergic receptor for ADP on the platelet surface. nih.govnih.gov Molecular docking studies support this, indicating that this compound has a greater binding affinity for the P2Y12 receptor compared to resveratrol. nih.gov The inhibitory effects are not due to cytotoxicity, as the compound was found to be non-toxic to platelets at concentrations up to 100 µM. nih.gov

| Feature | This compound | Resveratrol |

| ADP-Induced Aggregation | Potent inhibitor (IC50 = 1.85 µM) nih.gov | Weaker inhibitor (IC50 > 100 µM) nih.gov |

| Collagen-Induced Aggregation | Marginal inhibition at 100 µM nih.gov | Inhibits at 50 µM and 100 µM nih.gov |

| Primary Target | ADP-stimulated pathway (P2Y12 receptor) nih.gov | Collagen-stimulated pathway |

| Cytotoxicity | Not cytotoxic up to 100 µM nih.gov | Not specified in this context |

Modulation of Dense Granule Secretion

Platelet activation involves the release of substances from intracellular storage granules, such as dense granules and α-granules. nih.govcellular-protein-chemistry.nl Dense granules contain small molecules like ADP, ATP, and serotonin, which amplify the platelet activation response. nih.gov this compound has been shown to significantly inhibit the secretion from dense granules. nih.govreading.ac.uk

In studies measuring ATP release as a marker for dense granule secretion, this compound inhibited secretion at all tested concentrations (3.125-100 μM) upon ADP stimulation, achieving 100% inhibition at 100 μM. reading.ac.uk This inhibitory potency was greater than that of resveratrol, which only showed significant inhibition at concentrations of 12.5 μM and above. reading.ac.uk Interestingly, this compound's effect was specific to dense granules, with no observed impact on α-granule secretion. nih.gov This modulation of dense granule release is a crucial part of its anti-platelet mechanism, as it prevents the feedback loop that recruits more platelets to the site of injury. reading.ac.uknih.gov

Antimicrobial and Anti-Virulence Research

Beyond its cardiovascular effects, this compound has been investigated for its antimicrobial and, more specifically, its anti-virulence properties. asm.orgnih.gov Anti-virulence therapy is an emerging strategy that aims to disarm pathogens by targeting their virulence factors rather than killing them, which may reduce the pressure for developing antibiotic resistance. mdpi.combeilstein-journals.org

This compound has been identified as a potential anti-virulence agent against the bacterium Staphylococcus aureus, a prevalent and often drug-resistant pathogen. asm.org Research shows that this compound can effectively inhibit the hemolytic activity of S. aureus and significantly reduce its cytotoxicity in a manner that is not lethal to the bacteria (non-bactericidal). asm.org It also impairs the ability of the bacteria to survive within macrophages, which are key immune cells. asm.org

The mechanism of its anti-virulence action involves the modulation of gene expression. This compound was found to downregulate the expression of alpha-hemolysin (hla), a key toxin, by directly interacting with the global virulence regulator MgrA and inhibiting its binding to the hla promoter. asm.org In vivo experiments have supported these findings, showing that this compound treatment reduced the size of skin abscesses and improved survival in a pneumonia model of S. aureus infection. asm.org

| Effect of this compound on S. aureus | Finding | Reference |

| Bactericidal Activity | Non-bactericidal (MIC > 128 µg/mL) | nih.gov |

| Hemolytic Activity | Effectively inhibits | asm.org |

| Cytotoxicity | Significantly reduces | asm.org |

| Intra-macrophage Survival | Impairs survival | asm.org |

| Virulence Gene Regulation | Downregulates hla via inhibiting MgrA binding | asm.org |

| In Vivo Efficacy | Reduces skin abscess size and improves survival in pneumonia model | asm.org |

Modulation of Bacterial Virulence Factors

Research indicates that this compound can modulate the expression of key virulence factors in S. aureus. It has been shown to interact with the global regulator MgrA, which controls the expression of a multitude of virulence genes. Specifically, this compound has been observed to downregulate the expression of the hla gene, which encodes for alpha-hemolysin, a potent toxin. This modulation occurs in a dose-dependent manner and is linked to the inhibition of MgrA binding to the hla promoter. Concurrently, it upregulates the expression of the MgrA-regulated gene spa, which codes for Protein A.

| Virulence Factor Gene | Effect of this compound | Implication |

| hla (alpha-hemolysin) | Downregulation | Reduction in toxin production |

| spa (Protein A) | Upregulation | Modulation of immune interaction |

Inhibition of Hemolytic Activity

A direct consequence of the downregulation of alpha-hemolysin is the significant inhibition of the hemolytic activity of S. aureus. This compound effectively reduces the ability of the bacteria to lyse red blood cells, a key process in the pathogenesis of S. aureus infections. This inhibitory effect has been consistently observed in a dose-dependent manner across various strains, including clinical isolates of both methicillin-susceptible S. aureus (MSSA) and MRSA.

Impact on Bacterial Cytotoxicity to Host Cells

This compound has been shown to significantly reduce the cytotoxicity of S. aureus towards host cells. In studies utilizing human bronchial epithelial cells (BEAS-2B), treatment with this compound led to a dose-dependent decrease in the release of lactate dehydrogenase (LDH), an indicator of cell damage, in the presence of S. aureus. This protective effect underscores its potential to mitigate tissue damage during an infection.

Impairment of Bacterial Survival within Host Macrophages

The compound has been found to impair the ability of S. aureus to survive within macrophages, which are key immune cells responsible for engulfing and clearing pathogens. Treatment with this compound resulted in a substantial reduction in the survival rate of S. aureus inside RAW264.7 macrophages. This suggests that this compound can enhance the immune-mediated clearance of the bacteria and diminish its capacity to evade the host's innate immune response.

Augmentation of Host Immune Responses (e.g., Neutrophil Chemotaxis)

Current research has highlighted the anti-inflammatory properties of this compound and its ability to modulate critical inflammatory signaling pathways. It has been noted to enhance the immune-mediated clearance of S. aureus by reducing its resistance to macrophage phagocytosis. In vivo studies have shown that this compound can decrease inflammation in the lungs in a pneumonia model. However, direct evidence specifically demonstrating the augmentation of neutrophil chemotaxis by this compound is not extensively detailed in the available research. The broader immunomodulatory effects suggest a potential influence on various aspects of the host immune response that warrants further investigation.

Anti-Biofilm Formation Mechanisms

While direct studies on the anti-biofilm mechanisms of this compound are limited, research on structurally related stilbenoids, such as resveratrol, provides insights into potential modes of action. Stilbenoids have been shown to inhibit biofilm formation in various bacteria by interfering with quorum sensing, the cell-to-cell communication system that regulates virulence and biofilm development. They can also reduce the expression of genes responsible for adhesion and the production of extracellular polymeric substances (EPS), which are crucial components of the biofilm matrix. For instance, resveratrol has been found to inhibit biofilm formation by reducing the gene expression of virulence factors like fimbriae and proteases involved in biofilm growth. Given the structural similarity, it is plausible that this compound may employ similar mechanisms to disrupt biofilm formation, although further specific research is required.

Metabolic Disorder Research

This compound has also been investigated for its potential role in managing metabolic disorders, particularly those related to glucose and lipid metabolism.

Studies in diabetic mouse models (db/db mice) have shown that this compound treatment can significantly improve insulin sensitivity and glucose tolerance. This is evidenced by reductions in postprandial levels of glucose, insulin, and free fatty acids. Mechanistically, these antidiabetic effects are attributed to favorable changes in adipose tissue, including a reduction in adipocyte diameter and improved insulin sensitivity within the fat tissue itself. Further cellular studies with 3T3-L1 cells indicate that this compound promotes the differentiation of preadipocytes by upregulating the activity of the master adipogenic regulator PPARγ and preventing its degradation.

Metabolomic studies in rats have provided further evidence of this compound's impact on metabolism. Rats administered this compound showed less body weight gain and exhibited cholesterol-lowering effects. These studies also suggest that this compound may have hepato-protective and neuro-protective activities.

| Parameter | Effect of this compound | Model System |

| Postprandial Glucose | Reduced | db/db mice |

| Postprandial Insulin | Reduced | db/db mice |

| Free Fatty Acid Levels | Reduced | db/db mice |

| Insulin Sensitivity | Improved | db/db mice |

| Glucose Tolerance | Improved | db/db mice |

| Adipocyte Diameter | Reduced | db/db mice |

| Body Weight Gain | Reduced | Sprague Dawley rats |

| Cholesterol Levels | Reduced | Sprague Dawley rats |

Anti-Obesity Effects

Preclinical studies suggest that this compound may play a role in managing obesity. In a study involving Sprague Dawley rats, those administered this compound showed a notable reduction in body weight gain compared to a control group nih.gov. This finding points to the potential anti-obesity effects of the compound nih.gov. The investigation highlighted this compound as one of several stilbenes with health-promoting activities, particularly in the context of obesity nih.gov. Further research continues to explore the mechanisms underlying these effects frontiersin.org.

| Model/Study Type | Key Findings | Reference |

|---|---|---|

| Sprague Dawley Rats | Showed reduced body weight gain after a two-week oral administration. | nih.gov |

Anti-Diabetic Potential

The anti-diabetic properties of this compound have been investigated in animal models of type 2 diabetes. In a study using diabetic db/db mice, treatment with this compound over five weeks led to significant improvements in key diabetic markers. The treatment markedly reduced postprandial levels of glucose, insulin, and free fatty acids nih.govnih.gov. Furthermore, it enhanced insulin sensitivity and glucose tolerance nih.govnih.gov.

The mechanism behind these effects appears to be linked to favorable changes in adipose tissue. This compound treatment was found to reduce the diameter of adipocytes and improve insulin sensitivity within this tissue nih.govnih.gov. In vitro studies using 3T3-L1 cells showed that this compound promotes the differentiation of preadipocytes by upregulating the activity of the master adipogenic regulator, Peroxisome proliferator-activated receptor gamma (PPARγ), and slowing its degradation nih.govnih.gov. Another study suggested that this compound may exert an anti-diabetic effect through enhanced glycolysis nih.gov.

| Model/Study Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Diabetic db/db Mice | Significantly reduced postprandial glucose, insulin, and free fatty acid levels. Improved insulin sensitivity and glucose tolerance. | Reduced adipocyte diameter; improved adipose insulin sensitivity. | nih.govnih.gov |

| 3T3-L1 Cells | Promoted preadipocyte differentiation. | Upregulated PPARγ activity and decelerated its proteasomal degradation. | nih.govnih.gov |

| Metabolomic Examination (Rats) | Suggested anti-diabetic effect through enhanced glycolysis. | Enhanced glycolysis. | nih.gov |

Cholesterol-Lowering Activities

This compound has demonstrated the ability to lower cholesterol levels in animal studies. Research conducted on Sprague Dawley rats showed that dietary administration of this compound resulted in significantly lower plasma total cholesterol levels compared to the control group nih.gov. This effect positions this compound, alongside other stilbenes like resveratrol, as a compound with potential benefits for cardiovascular health through the modulation of cholesterol nih.govpharmacophorejournal.com.

Other Investigated Biological Activities

Anti-Aging Potential

Preliminary evidence suggests that this compound may have anti-aging properties. A study observed that treatment with this compound led to an elevated level of spermidine nih.gov. Spermidine is a natural polyamine known for its anti-inflammatory effects, preservation of mitochondrial function, and prevention of stem cell senescence, all of which contribute to anti-aging benefits nih.gov. This finding indicates a potential pathway through which this compound may confer anti-aging effects nih.gov.

Hepato-protective Effects

This compound has been shown to exert protective effects on the liver. One study indicated that its hepato-protective mechanism may involve the upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP), which helps alleviate oxidative stress, and the tricarboxylic acid (TCA) cycle, which activates mitochondrial function nih.gov.

A more recent study demonstrated that this compound can alleviate acetaminophen (APAP)-induced liver injury nih.gov. In this model, this compound significantly mitigated liver damage by inhibiting apoptosis, oxidative stress, and inflammation nih.gov. Transcriptomic analysis of liver tissues suggested that these protective effects are likely mediated by the promotion of fatty acid oxidation nih.gov. Further pharmacological experiments confirmed that this compound treatment reduced triglyceride accumulation, increased ATP levels, and enhanced the expression of proteins associated with fatty acid oxidation, such as PPAR-α, PGC-1α, and CPT-1A nih.gov.

| Model/Study Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Hepatic Metabolomic Examination (Rats) | Exerted a hepato-protective effect. | Upregulation of the pentose phosphate pathway (PPP) and tricarboxylic acid (TCA) cycle. | nih.gov |

| Acetaminophen-Induced Liver Injury (Mice) | Mitigated liver injury by inhibiting apoptosis, oxidative stress, and inflammation. Reduced triglyceride accumulation. | Promotion of fatty acid oxidation; enhanced expression of PPAR-α, PGC-1α, and CPT-1A. | nih.gov |

Nephro-protective Effects

While stilbene derivatives, as a class, have been noted for their potential pharmacological properties, including nephro-protection in preclinical studies, specific and detailed research focusing solely on the nephro-protective effects of this compound is limited in the available scientific literature nih.gov. The protective effects of related compounds like resveratrol against various forms of kidney injury have been more extensively documented nih.gov. Further investigation is required to specifically elucidate the potential nephro-protective mechanisms and efficacy of this compound.

Anti-Allergic Effects

This compound, a stilbene compound, has demonstrated notable anti-allergic effects, primarily through its potent anti-inflammatory properties. Allergic reactions are driven by an immune response that leads to the release of inflammatory mediators. Research indicates that this compound can effectively suppress this response by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.

Studies on human airway epithelial cells have shown that this compound can inhibit the release of interleukin-6 (IL-6) and chemokine (C-X-C motif) ligand 8 (CXCL8), both of which are crucial mediators in allergic airway inflammation news-medical.net. The inhibitory concentration (IC50) values for this compound were found to be at least twofold lower than those of resveratrol, a well-known stilbenoid, indicating superior potency news-medical.net. This anti-inflammatory action is achieved by reducing the activation of critical transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) news-medical.net.

Furthermore, this compound has been shown to suppress the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway news-medical.net. This is significant because this pathway is often insensitive to corticosteroids, which are common anti-inflammatory treatments for allergic conditions news-medical.net. By targeting this pathway, this compound presents a mechanism of action that is independent of corticosteroids. Additional research has confirmed its ability to inhibit the expression of IL-6 and IL-8 induced by tumor necrosis factor-alpha (TNF-α) in fibroblast-like synoviocytes, further highlighting its role in downregulating inflammatory cytokine production.

The anti-allergic potential of polyphenols like this compound is also linked to their ability to influence immune cell functions and modulate the process of allergic sensitization by interacting with proteins nih.gov. By inhibiting the release of mediators from cells like mast cells, they can help alleviate the symptoms of an allergic reaction.

Table 1: Summary of Research Findings on the Anti-Allergic Effects of this compound

| Cell Type/Model | Stimulant | Key Findings | Mechanism of Action |

|---|---|---|---|

| Primary Human Airway Epithelial Cells | Interleukin-1β (IL-1β) | Concentration-dependent inhibition of IL-6 and CXCL8 release. | Reduced activation of NF-κB and AP-1; Suppression of the PI3K/Akt/FoxO3A pathway. news-medical.net |

| A549 Epithelial Cells | Interleukin-1β (IL-1β) | Demonstrated superior anti-inflammatory effects compared to resveratrol. | Suppression of the corticosteroid-insensitive PI3K/Akt pathway. news-medical.net |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of TNF-α-induced IL-6 and IL-8 expression. | Attenuation of pathological behaviors by targeting FDPS-mediated phosphorylation of AKT and ERK1/2 pathways. |

Antiviral Activities

The antiviral properties of this compound have been noted in scientific literature, although detailed in-depth studies are less common than for its other biological activities nih.gov. General reviews of its pharmacological profile list antiviral effects as one of its potential therapeutic benefits nih.gov.